molecular formula C9H11N3O2 B3096466 N-{4-[N-hydroxyethanimidoyl]phenyl}urea CAS No. 128369-78-8

N-{4-[N-hydroxyethanimidoyl]phenyl}urea

Cat. No. B3096466
CAS RN: 128369-78-8
M. Wt: 193.2 g/mol
InChI Key: SNNLVQCUGUDPIN-WUXMJOGZSA-N
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Description

“N-{4-[N-hydroxyethanimidoyl]phenyl}urea” is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.2 . It is used for research purposes .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas . This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This methodology has been found to be suitable for the gram-scale synthesis of molecules having commercial applications in large volumes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H11N3O2 .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 193.2 and a molecular formula of C9H11N3O2 . Further details about its melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of N-Substituted Ureas

This compound is used in the synthesis of N-substituted ureas. A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram scale synthesis of molecules having commercial application in large volumes .

Cytokinin Activity

Certain phenylurea derivatives, including N-{4-[N-hydroxyethanimidoyl]phenyl}urea, exhibit cytokinin activity exceeding that of adenine derivatives (e.g., kinetin, BA, zeatin) . Cytokinins are a class of plant growth substances (phytohormones) that promote cell division, or cytokinesis, in plant roots and shoots.

Agrochemical Applications

N-substituted urea derivatives have direct applications as agrochemicals . They are used in the agriculture industry due to their diverse chemical and biological properties.

Pharmaceutical Applications

N-substituted ureas, including this compound, have been found to have pharmaceutical applications . They serve as building blocks for various other important chemicals of high commercial interest.

Targeting Kinases

The N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives selectively target some members of the class III receptor tyrosine kinase family . This makes them potential candidates for the development of new drugs.

Antioxidant Activity

The compound {4-[1-(hydroxyimino)ethyl]phenyl}urea has been found to have antioxidant activity . It can be considered as a leading structure for the design and synthesis of new hybrids .

Anti-Lipoxygenase Activities

The compound {4-[1-(hydroxyimino)ethyl]phenyl}urea has been found to have anti-lipoxygenase (LOX) activity . LOXs are important enzymes involved in the onset of inflammation .

Potential Pharmacological Agent

Cinnamic acid-nitric oxide (NO) donor hybrids, such as {4-[1-(hydroxyimino)ethyl]phenyl}urea, have attracted attention in recent years as new pharmacological agents to treat multifactorial diseases .

properties

IUPAC Name

[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLVQCUGUDPIN-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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